molecular formula C18H16N4O3S B2403532 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 380443-86-7

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2403532
CAS RN: 380443-86-7
M. Wt: 368.41
InChI Key: XZRVNFHXPBPZCU-UHFFFAOYSA-N
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Description

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research focusing on the synthesis of acetamides, arylureas, and triazine derivatives, similar to the compound , has shown promising biological activities. For instance, acetamides and phenylureas derived from amino-alkoxyphenyl-1,3,4-oxa(thia)diazoles have exhibited anti-inflammatory and analgesic properties, suggesting the compound's potential in developing new therapeutic agents (Mazzone et al., 1987). Additionally, the exploration of green synthesis approaches for analgesic and antipyretic agents highlights the environmental sustainability aspect of drug discovery processes involving such compounds (Reddy et al., 2014).

Anticancer and Antimicrobial Applications

The synthesis of N-aryl substituted phenyl acetamide analogs of triazolo-phthalazines has shown inhibition activity against certain cancer cell lines, indicating the compound's potential application in cancer research and therapy (Kumar et al., 2019). Furthermore, new lamotrigine analogs, involving fluorine-substituted triazines, have demonstrated in vitro antibacterial activity, suggesting their utility in developing new antimicrobial agents (Alharbi & Alshammari, 2019).

Advanced Materials and Chemical Synthesis

Research on chloroacetanilide herbicides and dichloroacetamide safeners, although not directly related to the compound of interest, provides insights into the compound's potential applications in agriculture and material science. The synthesis and study of these compounds have contributed to understanding their metabolism and mode of action, opening avenues for the development of new herbicides and agricultural chemicals (Latli & Casida, 1995).

properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-12-17(24)20-18(22-21-12)26-11-16(23)19-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRVNFHXPBPZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

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